Cas no 2153-13-1 (4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide)

4-(2-Aminopyrimidin-4-yl)aminobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine-amine linkage, which enhances its potential as a versatile intermediate in medicinal chemistry and drug development. The compound’s structure combines a sulfonamide moiety with an aminopyrimidine group, offering opportunities for selective binding interactions in biological systems. Its dual functional groups make it suitable for further derivatization, particularly in the synthesis of kinase inhibitors or antimicrobial agents. The presence of both electron-donating and electron-withdrawing substituents contributes to its stability and reactivity, facilitating its use in targeted therapeutic applications. This compound is characterized by high purity and well-defined synthetic pathways, ensuring reproducibility in research settings.
4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide structure
2153-13-1 structure
Product name:4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide
CAS No:2153-13-1
MF:C10H11N5O2S
MW:265.291639566422
MDL:MFCD00023254
CID:881266
PubChem ID:31036

4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Nsc135784
    • 4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide
    • 2-(2-amino-pyrimidin-4-ylamino)-benzoic acid
    • 4-(2-amino-pyrimidin-4-yl)-benzenesulfonamide
    • AC1L1UCP
    • ANTHRANILIC ACID, N-(6-(2-AMINOPYRIMIDINYL))-
    • BRN 0216806
    • CTK7E1210
    • N-(2-amino-pyrimidin-4-yl)-anthranilic acid
    • N-(2-Amino-pyrimidin-4-yl)-anthranilsaeure
    • N-(2-amino-pyrimidin-4-yl)-sulfanilic acid amide
    • N-(2-Amino-pyrimidin-4-yl)-sulfanilsaeure-amid
    • N-(6-(2-Aminopyrimidinyl))anthranilic acid
    • Oprea1_327920
    • SureCN1650216
    • 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide
    • NCI135784
    • NSC 135784
    • 4-((2-Aminopyrimidin-4-yl)amino)benzenesulfonamide
    • NCIStruc2_000899
    • Q27252300
    • CHEMBL6633
    • CCG-38281
    • NCGC00014345-02
    • SULFANILAMIDE, N4-(2-AMINO-4-PYRIMIDINYL)-
    • SCHEMBL3791868
    • NSC683526
    • BDBM10873
    • NCGC00097454-01
    • BENZENESULFONAMIDE, 4-((2-AMINO-4-PYRIMIDINYL)AMINO)-
    • NCIStruc1_000852
    • PD129783
    • 2153-13-1
    • 1DW8U29X8S
    • UNII-1DW8U29X8S
    • 4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
    • AKOS030546962
    • NCGC00014345
    • EN300-24853
    • Oprea1_770349
    • aromatic/heteroaromatic sulfonamide 18
    • NSC-135784
    • 4-((2-amino-4-pyrimidinyl)amino)benzenesulfonamide
    • NCI60_000801
    • DTXSID40944136
    • 4-[(2-Imino-1,2-dihydropyrimidin-4-yl)amino]benzene-1-sulfonamide
    • 1350283-39-4
    • MDL: MFCD00023254
    • Inchi: InChI=1S/C10H11N5O2S/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H2,12,16,17)(H3,11,13,14,15)
    • InChI Key: QOAXQANKSMHFKJ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N

Computed Properties

  • Exact Mass: 265.06353
  • Monoisotopic Mass: 265.06334578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • PSA: 123.99

4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-35416-10.0g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
10.0g
$1224.0 2023-02-13
Enamine
EN300-35416-5.0g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
5.0g
$825.0 2023-02-13
Enamine
EN300-24853-2.5g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1 95%
2.5g
$558.0 2024-06-19
Enamine
EN300-35416-0.05g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
0.05g
$64.0 2023-02-13
Enamine
EN300-35416-2.5g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
2.5g
$558.0 2023-02-13
Enamine
EN300-24853-0.1g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1 95%
0.1g
$73.0 2024-06-19
Enamine
EN300-24853-0.5g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1 95%
0.5g
$197.0 2024-06-19
Enamine
EN300-24853-10g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
10g
$1224.0 2023-09-15
Enamine
EN300-35416-0.25g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1
0.25g
$103.0 2023-02-13
Enamine
EN300-24853-0.05g
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
2153-13-1 95%
0.05g
$46.0 2024-06-19

4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Related Literature

Additional information on 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide

Recent Advances in the Study of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1)

The compound 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique aminopyrimidine moiety, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. Recent research has focused on its role as a kinase inhibitor, with particular emphasis on its ability to modulate key signaling pathways involved in cancer and inflammatory diseases.

A study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide to enhance its selectivity and potency against specific kinase targets. The researchers employed a combination of molecular docking and structure-activity relationship (SAR) analysis to identify key modifications that improve binding affinity. The results demonstrated that introducing hydrophobic substituents at the sulfonamide group significantly enhanced the compound's inhibitory activity against the target kinases, with IC50 values in the low nanomolar range.

In another recent investigation, the compound's potential as an anti-inflammatory agent was evaluated. The study, published in Bioorganic & Medicinal Chemistry Letters (2023), revealed that 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide effectively suppresses the production of pro-inflammatory cytokines by inhibiting the NF-��B pathway. In vitro assays using human macrophages showed a dose-dependent reduction in TNF-α and IL-6 levels, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic studies have also been conducted to assess the compound's drug-like properties. A 2023 report in Drug Metabolism and Disposition highlighted that 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide exhibits favorable oral bioavailability and metabolic stability in preclinical models. The compound demonstrated a half-life of approximately 6 hours in rodent plasma, with minimal formation of toxic metabolites. These findings support its further development as a potential oral therapeutic agent.

Despite these promising results, challenges remain in the clinical translation of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for more comprehensive toxicity studies and formulation optimization to address issues related to solubility and tissue distribution. Ongoing research is focused on developing prodrug strategies and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's therapeutic index.

In conclusion, 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1) represents a promising scaffold for the development of novel kinase inhibitors and anti-inflammatory agents. Recent studies have provided valuable insights into its structure-activity relationships, biological effects, and pharmacokinetic properties. Further optimization and preclinical evaluation are warranted to fully realize its therapeutic potential in various disease contexts.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue